

The Discovery and Development of Innopitant Dihydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Innopitant dihydrochloride*

Cat. No.: *B12408750*

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Innopitant Dihydrochloride, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been a subject of significant research interest for its potential therapeutic applications. Initially developed by F. Hoffmann-La Roche Ltd., this non-peptide small molecule, also identified as EUC-001, has demonstrated high affinity for the human NK1 receptor, positioning it as a candidate for treating conditions mediated by the substance P/NK1 receptor system. This technical guide provides an in-depth history of its discovery and development, detailing its mechanism of action, key experimental findings, and clinical trial landscape.

Discovery and Preclinical Development

Innopitant emerged from a drug discovery program at Hoffmann-La Roche aimed at identifying novel, achiral pyridine-based NK1 receptor antagonists. The research, detailed in a 2006 publication in *Bioorganic & Medicinal Chemistry Letters*, focused on synthesizing compounds with high potency, selectivity, and oral bioavailability.

Synthesis and Structure-Activity Relationship

The chemical structure of Innopitant is N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. A key step in its synthesis involved a one-pot selective 1,4-Grignard addition/oxidation sequence to a 6-chloronicotinic acid derivative to introduce the o-tolyl substituent at the C4 position of the pyridine ring. The structure-activity relationship studies within this chemical series led to the identification of Innopitant as a lead candidate with optimal pharmacological properties.

In Vitro and In Vivo Pharmacology

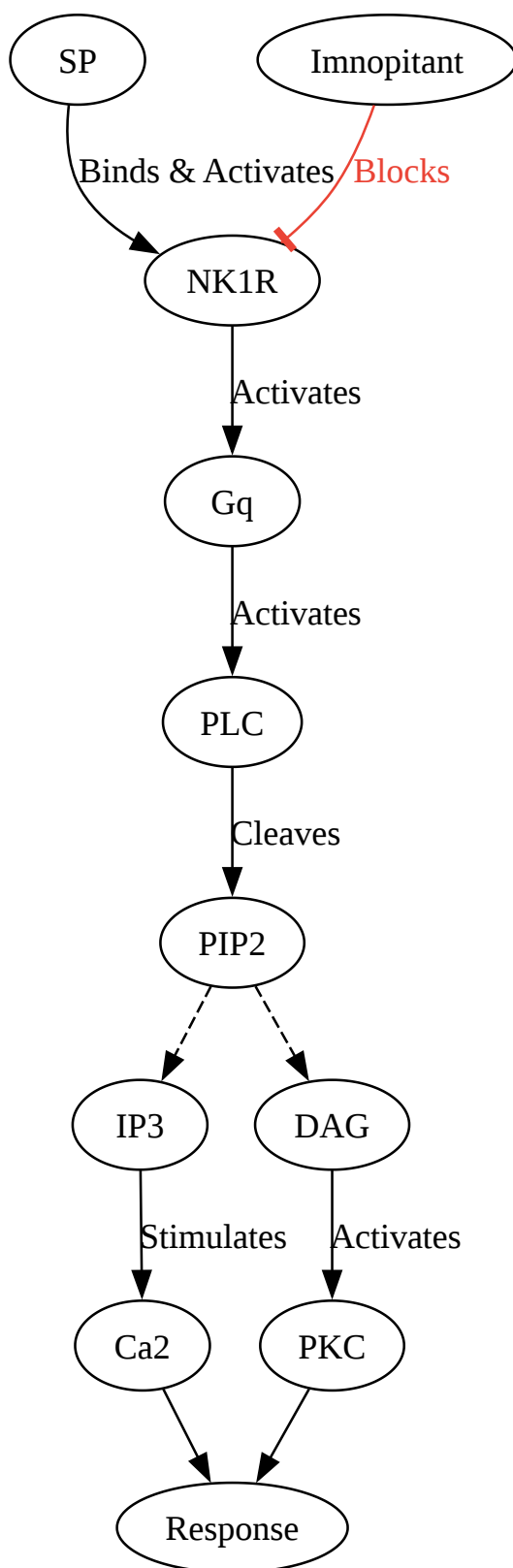
Imnopitant has shown high affinity for the human NK1 receptor. Preclinical studies have quantified this interaction, revealing its potent antagonist activity.

Parameter	Value	Species/System	Reference
Binding Affinity (K _i)	5.75 x 10 ⁻¹⁰ M	Human NK1 Receptor	[1][2]
Functional Antagonism (IC ₅₀)	6.9 x 10 ⁻¹⁰ M	Human Glioblastoma (U373MG) cells	[2]
In Vivo Efficacy (IC ₅₀ , oral)	0.89 mg/kg	Gerbil Foot-Tapping Model	[2]
In Vivo Efficacy (IC ₅₀ , intravenous)	0.68 mg/kg	Gerbil Foot-Tapping Model	[2]

These studies demonstrated that Imnopitant is a potent antagonist of the NK1 receptor both in vitro and in vivo, with good central nervous system penetration as evidenced by its activity in the gerbil foot-tapping model, a behavioral assay sensitive to NK1 receptor modulation.[1][2]

Mechanism of Action: NK1 Receptor Signaling Pathway

Imnopitant exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit. This initiates a downstream signaling cascade that plays a crucial role in neurotransmission, inflammation, and emesis.



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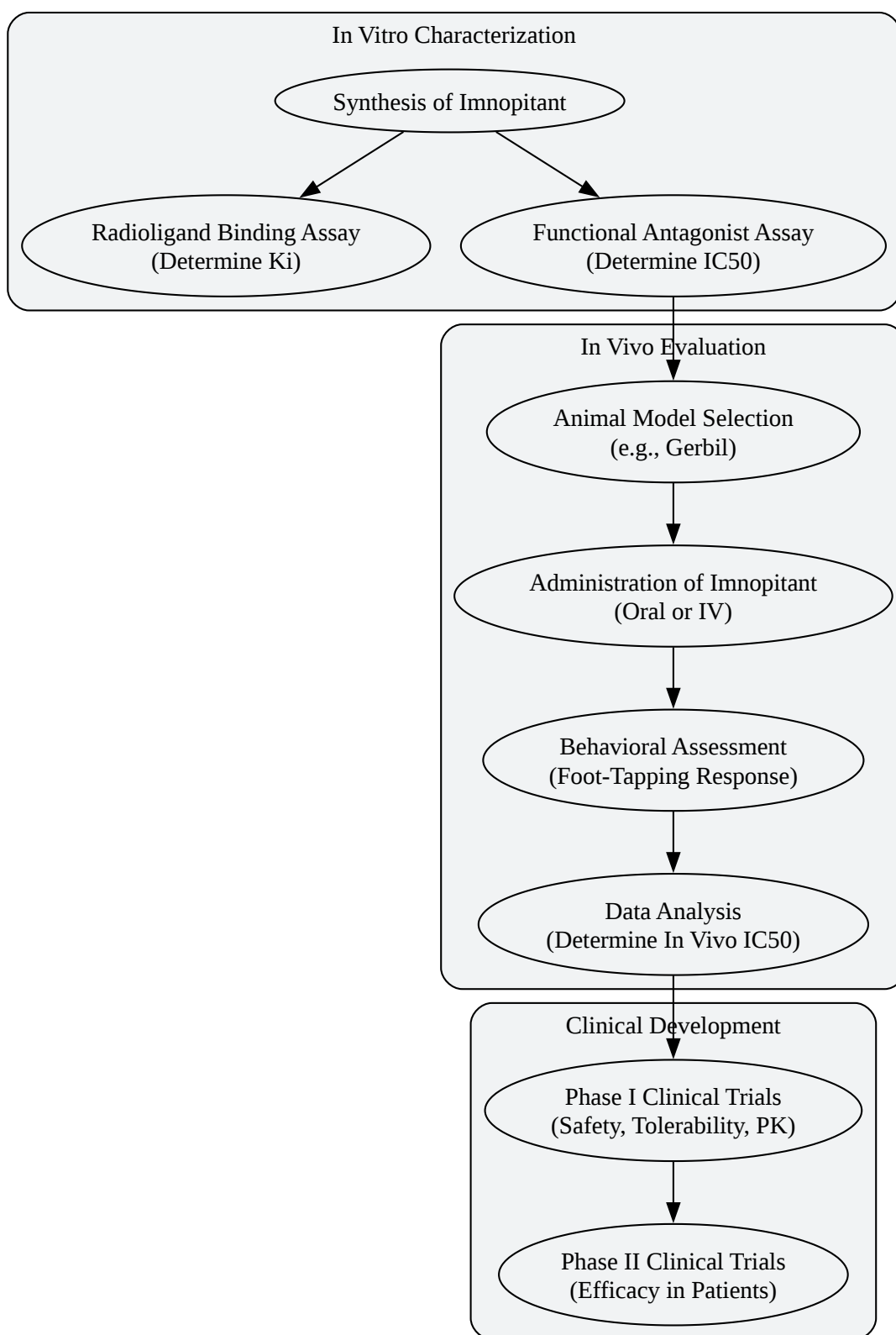
Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity (General Protocol)

This protocol outlines the general steps for determining the binding affinity (K_i) of a compound like Imnopitant for the NK1 receptor.

- Cell Culture and Membrane Preparation:
 - Culture cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
 - Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
 - Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
- Competitive Binding Assay:
 - In a multi-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3 H]-Substance P).
 - Add varying concentrations of the unlabeled test compound (Imnopitant).
 - For determining total binding, add only the radioligand.
 - For determining non-specific binding, add the radioligand and a high concentration of an unlabeled NK1 receptor agonist.
 - Add the prepared cell membranes to each well.
 - Incubate the plate to allow the binding to reach equilibrium.

- Filtration and Quantification:
 - Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
 - Wash the filters with ice-cold buffer to remove any unbound radioligand.
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Clinical Development

Following promising preclinical results, Imnopitant (as EUC-001) advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Trial Identifier	Title	Status (as of available data)	Phase
EUCTR2017-004890-15-GB	A double-blind placebo-controlled study with an open-label pilot phase, assessing the efficacy, tolerability and safety of EU-C-001 in patients with moderate to severe traumatic brain injury.	Information available in the EU Clinical Trials Register.	Phase 2
ACTRN12618000364279	A Phase I study to investigate pharmacokinetics, safety, and tolerability of two single doses of EU-C-001 given as slow intravenous infusions in healthy female subjects.	Completed	Phase 1
ACTRN12618000482268	An open-label, parallel-group Phase I study to assess safety, tolerability, and pharmacokinetics of single doses of EU-C-001 administered with an apomorphine challenge, or when 90 mg EU-C-001 are administered alone BID for 7 doses in 12-hour intervals.	Completed	Phase 1

The Phase 1 trials focused on establishing the safety and pharmacokinetic profile of Imnopitant in healthy volunteers. The subsequent Phase 2 trial aimed to investigate its efficacy in patients with traumatic brain injury, a condition where neuroinflammation and blood-brain barrier dysfunction, processes potentially modulated by the NK1 receptor, play a significant role.[1][3]

Conclusion

Imnopitant dihydrochloride represents a well-characterized, potent, and selective NK1 receptor antagonist that progressed from initial discovery and synthesis through preclinical evaluation and into clinical development. Its high affinity for the human NK1 receptor and demonstrated in vivo activity provided a strong rationale for its investigation in human diseases. The ongoing and completed clinical trials are crucial in determining the ultimate therapeutic value of this compound.

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